molecular formula C15H18N2O3 B2574536 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2225136-50-3

1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2574536
CAS No.: 2225136-50-3
M. Wt: 274.32
InChI Key: HRENCGZBSMDVSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyridazine ring, the tert-butyl phenyl group, and the carboxylic acid group. The tert-butyl phenyl group is a phenyl (benzene) ring with a tert-butyl group attached, which could contribute to the compound’s overall stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the tert-butyl phenyl group could affect its solubility in various solvents .

Scientific Research Applications

  • DNA Cleavage and Antitumor Activity : One study explored the DNA cleavage activity of a compound related to tert-butyl alcohol, highlighting its potential as an antitumor agent. This compound, when activated, selectively kills oxygen-deficient cells and is thought to derive its biological activity from DNA cleavage, involving hydroxyl radicals (Daniels & Gates, 1996).

  • Antimicrobial Applications : Another research focused on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds demonstrate significant antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

  • Water Oxidation Catalysis : A study on Ru complexes for water oxidation involved the use of tert-butyl-substituted ligands, illustrating the role of these complexes in catalytic water oxidation processes (Zong & Thummel, 2005).

  • Chemical Synthesis and Reactivity : Research on the reactivity of various tert-butyl-substituted compounds, such as pyrazolotriazines, highlights their utility in the synthesis of biologically active compounds with diverse pharmacologic actions (Mironovich & Shcherbinin, 2014).

  • Fluorescence and Oxidation Studies : The synthesis of new carboxyl-containing compounds and their oxidation reactions have been studied, emphasizing their applications in fluorescence and the formation of radicals (Ivakhnenko et al., 2019).

  • Metal-Free Organic Synthesis : A metal-free synthesis approach using tert-butyl carbazate as a coupling reagent has been explored for the preparation of quinoxaline-3-carbonyl compounds, demonstrating an eco-friendly methodology in organic synthesis (Xie et al., 2019).

  • Synthesis of Methyl Esters : The synthesis of methyl esters of various carboxylic acids, including those with tert-butyl groups, has been investigated, showing their potential in the development of new compounds with varied applications (Gein et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “1-(4-(tert-Butyl)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future directions for research on this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)10-4-6-11(7-5-10)17-13(18)9-8-12(16-17)14(19)20/h4-7H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRENCGZBSMDVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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